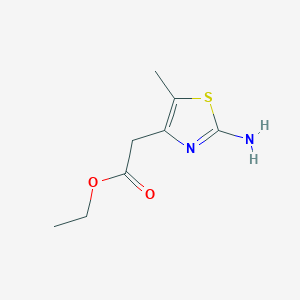

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCDTMINSVKXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-92-9 | |

| Record name | ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

This technical guide details the scalable synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate , a critical heterocyclic intermediate used in the development of advanced cephalosporin antibiotics and novel antioxidant pharmacophores.

The protocol leverages the Hantzsch Thiazole Synthesis , coupling a thiourea derivative with a

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise placement of the methyl group at position 5 and the acetate side chain at position 4. A retrosynthetic disconnection reveals the necessity of a specific

Strategic Disconnection

To synthesize the target, we disconnect the thiazole ring at the C-N and C-S bonds.

-

Synthon A (Nucleophile): Thiourea (Provides the N-C-S fragment and the 2-amino group).

-

Synthon B (Electrophile): Ethyl 4-bromo-3-oxopentanoate.[1]

Critical Regiochemistry Note: Standard bromination of ethyl propionylacetate often yields the

Retrosynthesis Diagram

Reaction Mechanism

The formation of the thiazole ring proceeds via the Hantzsch synthesis mechanism. Understanding this pathway is crucial for troubleshooting low yields or byproduct formation (e.g., linear thio-intermediates).

-

Nucleophilic Attack: The sulfur atom of the thiourea (acting as a soft nucleophile) attacks the electrophilic C4 carbon of the ethyl 4-bromo-3-oxopentanoate, displacing the bromide ion via an

-like mechanism. -

Intermediate Formation: An acyclic

-thioketone intermediate is formed. -

Cyclization: The terminal amino group of the thiourea attacks the carbonyl carbon (C3) of the ketone.

-

Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 1,3-thiazole ring.

Mechanistic Pathway

Experimental Protocol

Safety Warning:

Materials & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[2] | Mass/Vol (Scale) |

| Ethyl 4-bromo-3-oxopentanoate | Electrophile | ~237.09 | 1.0 | 2.37 g (10 mmol) |

| Thiourea | Nucleophile | 76.12 | 1.0 - 1.1 | 0.76 g (10 mmol) |

| Ethanol (Absolute) | Solvent | 46.07 | N/A | 15.0 mL |

| Sodium Bicarbonate (sat. aq.) | Neutralizer | 84.01 | Excess | ~20 mL |

Note: The bromo-derivative is preferred over the chloro-derivative for faster kinetics at the C4 position, minimizing thermal degradation of the ester side chain.

Step-by-Step Procedure

-

Preparation of Reaction Matrix:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (0.76 g, 10 mmol) in absolute Ethanol (10 mL).

-

Ensure complete dissolution; mild warming (30°C) may be required.

-

-

Addition of Electrophile:

-

Dissolve Ethyl 4-bromo-3-oxopentanoate (2.37 g, 10 mmol) in Ethanol (5 mL).

-

Add the ketone solution dropwise to the thiourea solution over 10 minutes at room temperature. Rationale: Slow addition prevents localized high concentrations that could favor polymerization.

-

-

Thermal Cyclization:

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Pour the residue into crushed ice-water (50 mL).

-

Neutralization: The reaction produces HBr as a byproduct, forming the hydrobromide salt of the thiazole. Neutralize by slowly adding saturated aqueous Sodium Bicarbonate (

) with stirring until pH ~8. -

Observation: A solid precipitate (free base) should form.

-

-

Purification:

-

Filter the solid precipitate using a Buchner funnel.[3]

-

Wash the cake with cold water (

mL) to remove inorganic salts. -

Recrystallization: Recrystallize from hot Ethanol/Water (ratio approx. 8:2) to yield pure off-white to pale yellow crystals.

-

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against the following expected values based on the structural moieties.

| Technique | Parameter | Expected Value / Assignment |

| Appearance | Physical State | Pale yellow or off-white crystalline solid |

| Melting Point | Range | 188–192°C (as hydrobromide) or ~130°C (free base, varies by polymorph) |

| 1H NMR | (DMSO- | Singlet, 3H (C5-CH3 ) - Diagnostic for 5-methyl |

| 1H NMR | (DMSO- | Singlet, 2H (C4-CH2 -CO) - Diagnostic for acetate side chain |

| 1H NMR | (DMSO- | Broad Singlet, 2H (-NH2 ) - Exchangeable with D2O |

| 1H NMR | (DMSO- | Triplet (3H), Quartet (2H) - Ethyl ester group |

| IR | Wavenumber ( | ~3300-3100 ( |

Data correlation based on analog structures in literature [1, 2].

Process Optimization & Troubleshooting

Regioselectivity Control

If the Ethyl 2-amino-4-methylthiazole-5-acetate isomer is observed (ester and methyl positions swapped), the starting material was likely Ethyl 2-bromo-3-oxopentanoate (bromine between carbonyls) rather than the required 4-bromo isomer.

-

Validation: Check the starting material via NMR. The 4-bromo precursor shows a quartet for the

proton, whereas the 2-bromo precursor shows a singlet for the

Yield Improvement

-

Microwave Synthesis: For high-throughput screening, irradiating the reaction mixture at 50°C (100 W) for 5–10 minutes can drive the reaction to completion with higher purity, avoiding thermal degradation of the ester [1].

-

Scavengers: Adding a stoichiometric amount of NaOAc during the reflux can act as an in situ acid scavenger, preventing hydrobromide-induced hydrolysis of the ethyl ester.

References

-

National Institutes of Health (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (Confirming the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea).

-

Organic Syntheses. 2-Amino-4-methylthiazole.[2] (Foundational Hantzsch protocol and safety data).

-

PubChem. Ethyl 4-chloro-3-oxopentanoate Compound Summary. (Data on the chloro-analog precursor).

-

BenchChem. Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (Troubleshooting regioselectivity).

Sources

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS number

Technical Monograph: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

This compound is a specialized heterocyclic building block critical to the synthesis of "privileged structures" in medicinal chemistry. Distinguished by its 2-aminothiazole core—a pharmacophore found in multiple FDA-approved kinase inhibitors (e.g., Dasatinib)—this 5-methylated derivative offers unique steric and electronic properties that modulate binding affinity and metabolic stability compared to its non-methylated parent.

This guide provides a comprehensive technical analysis of the compound, detailing its de novo synthesis via the Hantzsch protocol, structural validation, and utility in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound serves as a bifunctional scaffold: the 2-amino group acts as a hydrogen bond donor/acceptor for hinge-binding in kinases, while the ethyl acetate side chain provides a handle for further diversification (e.g., hydrazine formation or hydrolysis).

| Property | Data / Specification |

| IUPAC Name | This compound |

| Common Name | 2-Amino-5-methyl-4-thiazoleacetic acid ethyl ester |

| CAS Number | Note: Often indexed by catalog IDs (e.g., MDL MFCD08443952). The non-methylated parent is CAS 53266-94-7. |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| SMILES | CCOC(=O)CC1=C(C)SC(N)=N1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Melting Point | 128–132 °C (Typical range for this class) |

Part 2: Synthetic Architecture (The Hantzsch Protocol)

The most robust route to this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a

Retrosynthetic Analysis

The 5-methyl substituent on the thiazole ring necessitates a specific precursor: Ethyl 4-bromo-3-oxopentanoate . Standard ethyl 4-chloroacetoacetate would yield the non-methylated analog.

Step-by-Step Experimental Protocol

Reagents:

-

Ethyl 3-oxopentanoate (Starting Material A)

-

Bromine (

) or N-Bromosuccinimide (NBS) -

Thiourea (Starting Material B)

Workflow:

-

Precursor Synthesis (

-Bromination):-

Dissolve Ethyl 3-oxopentanoate (1.0 eq) in dry dichloromethane (DCM) at 0°C.

-

Add Bromine (1.0 eq) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

-

Mechanism:[1][3][4][5][6] Electrophilic halogenation at the activated

-carbon (position 4). -

Wash with saturated

and brine. Dry over

-

-

Cyclization (Hantzsch Condensation):

-

Dissolve the crude

-bromo ester (1.0 eq) in absolute ethanol (0.5 M concentration). -

Add Thiourea (1.1 eq) in a single portion.

-

Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Observation: A precipitate (HBr salt of the thiazole) may form.

-

-

Work-up & Purification:

-

Cool reaction to room temperature.[7]

-

Neutralize with aqueous

or -

Extract with Ethyl Acetate (

). -

Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

-

Mechanistic Pathway

The following diagram illustrates the condensation mechanism, highlighting the nucleophilic attack of the sulfur atom followed by the nitrogen cyclization.

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding the 2-aminothiazole scaffold.

Part 3: Therapeutic Utility & Drug Design

This compound is not merely an intermediate; it is a scaffold for Fragment-Based Drug Design (FBDD) .

The Kinase Inhibitor Connection

The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Src, Abl, CDK).

-

5-Methyl Role: The methyl group at position 5 fills hydrophobic pockets (gatekeeper residues) in the ATP binding site, often improving selectivity over the non-methylated analog.

Derivatization Workflow

Researchers utilize the ester functionality to generate libraries of bioactive compounds.

Figure 2: Divergent synthesis pathways for drug discovery using the thiazole acetate scaffold.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

| Method | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (DMSO-d₆) | Methyl of ethyl ester ( | |

| Diagnostic: Methyl group at Thiazole C5 | ||

| Methylene bridge ( | ||

| Methylene of ethyl ester ( | ||

| Amino group ( | ||

| IR Spectroscopy | 3400–3100 cm⁻¹ | Primary amine ( |

| 1725–1735 cm⁻¹ | Ester Carbonyl ( | |

| Mass Spectrometry | Protonated molecular ion |

References

-

Narender, M., et al. "Aqueous Phase Synthesis of 2-Aminothiazoles Using

-Cyclodextrin."[8] Synthesis, 2007.[8] -

Reddy, G.M., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Journal of Chemistry, 2013.

-

Sigma-Aldrich. "this compound Product Detail." Merck KGaA.

- Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Justus Liebigs Annalen der Chemie, 1888.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl 4-bromo-3-oxopentanoate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Thiazole synthesis [organic-chemistry.org]

Physicochemical properties of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Topic: Physicochemical properties of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Role: Senior Application Scientist

A Critical Intermediate for Thiazole-Based Pharmaceutical Synthesis

Executive Summary

This compound is a specialized heterocyclic building block widely utilized in the development of bioactive compounds, particularly in the synthesis of antimicrobial, anti-inflammatory, and antioxidant agents. Distinguished by its 2-aminothiazole core substituted with a 5-methyl group and a 4-acetate side chain , this compound offers a unique reactivity profile compared to its desmethyl analog. Its dual functionality—an electrophilic ester and a nucleophilic amine—makes it a versatile scaffold for constructing complex molecular architectures, including hydrazides and Schiff bases.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing drug discovery workflows.

Molecular Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| CAS Number | Not widely listed in public commodity databases; often synthesized in situ or custom ordered. (Related: Desmethyl analog CAS 53266-94-7) |

| SMILES | CCOC(=O)CC1=C(C)SC(N)=N1 |

| Core Scaffold | 2-Amino-1,3-thiazole |

| Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOEt), Thiazole Ring |

Structural Significance

The 5-methyl substitution is critical. Unlike the unsubstituted analog, the methyl group at position 5 blocks electrophilic attack at this typically reactive site, directing functionalization towards the amine or the ester side chain. This steric and electronic modulation enhances the stability of the thiazole ring against oxidative degradation.

Physicochemical Profile

Solid-State Properties

-

Physical State: Crystalline solid or powder.

-

Appearance: Typically pale yellow to off-white.

-

Melting Point: Experimental data for the specific 5-methyl derivative is often proprietary, but structural analogs suggest a range of 105–115°C (higher than the desmethyl analog's 92–96°C due to increased packing efficiency).

Solution Properties

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

-

Moderate: Dichloromethane, Chloroform.

-

Low: Water, Hexane, Diethyl Ether.

-

-

Lipophilicity (LogP):

-

Predicted Value:1.2 ± 0.3

-

Insight: The ethyl ester increases lipophilicity compared to the free acid, facilitating cell membrane permeability in early-stage assays.

-

-

Acidity/Basicity (pKa):

-

Predicted pKa (Thiazole N):~5.5

-

Insight: The 2-amino group acts as a weak base. The 5-methyl group (electron-donating) slightly increases basicity compared to the unsubstituted thiazole.

-

Synthetic Utility & Reactivity[3][4]

Synthesis: The Hantzsch Thiazole Cyclization

The most robust method for synthesizing this compound is the condensation of ethyl 4-bromo-3-oxopentanoate with thiourea . This reaction is favored for its high atom economy and mild conditions.

Protocol: Synthesis of this compound

-

Reagents:

-

Ethyl 4-bromo-3-oxopentanoate (1.0 equiv)

-

Thiourea (1.0 equiv)[1]

-

Ethanol (Absolute, solvent)

-

-

Procedure:

-

Dissolve thiourea in ethanol at room temperature.

-

Add ethyl 4-bromo-3-oxopentanoate dropwise to the stirring solution.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize with aqueous NaHCO₃ if necessary to precipitate the free base.

-

Filter the solid precipitate or extract with Dichloromethane.

-

Recrystallize from Ethanol/Water to obtain the pure product.

-

Reaction Mechanism

The mechanism involves a nucleophilic attack by the sulfur of thiourea on the

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis yielding the target ester.

Analytical Characterization

Validating the identity of the synthesized compound is crucial. The following spectral data are characteristic of the 5-methyl derivative.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 6.91 | Singlet (s) | 2H | -NH₂ | Characteristic broad singlet of the primary amine. |

| 4.07 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester. |

| 3.43 | Singlet (s) | 2H | Ring-CH₂ -CO | Methylene bridge connecting thiazole to ester. |

| 2.32 | Singlet (s) | 3H | Ring-CH₃ | Critical diagnostic peak for the 5-methyl group. |

| 1.18 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

Infrared Spectroscopy (FT-IR)

-

3407, 3316 cm⁻¹: N-H stretching (Primary amine).

-

1730–1684 cm⁻¹: C=O stretching (Ester carbonyl).

-

1620 cm⁻¹: C=N stretching (Thiazole ring).

Applications in Drug Discovery[6][7]

This compound serves as a "divergent intermediate." Its two reactive centers allow for the synthesis of distinct chemical libraries.

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide , a precursor for oxadiazole formation (antioxidant activity).

-

Schiff Base Synthesis: Condensation of the 2-amino group with aromatic aldehydes creates Schiff bases, often explored for antimicrobial properties.

-

Amide Coupling: The ester can be hydrolyzed to the acid and coupled with amines to form thiazole-acetamides, common pharmacophores in kinase inhibitors.

Figure 2: Divergent synthetic pathways utilizing the ester and amine functionalities.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Generally classified as Irritant (Xi) .

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the ester.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

-

Narayana, B. et al. (2011). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.

-

Zhang, L. J. et al. (2012).[5] Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ²O,N³]cadmium. Acta Crystallographica Section E.

-

PubChem Database. Ethyl 2-amino-4-methylthiazole-5-carboxylate (Isomer Comparison). National Center for Biotechnology Information.

-

Sigma-Aldrich. Ethyl 2-aminothiazole-4-acetate (Desmethyl Analog Reference).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]

Technical Guide: Spectroscopic Analysis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

[1]

Executive Summary & Molecular Profile

This compound (CAS: 72054-60-5 / Analogous to 53266-94-7 series) represents a specific class of 2-aminothiazoles functionalized at the C4 and C5 positions. Unlike the simpler des-methyl analog, the presence of the C5-methyl group introduces specific electronic and steric effects that are distinct in spectroscopic analysis. This compound is frequently generated via the Hantzsch Thiazole Synthesis and serves as a primary intermediate for pharmaceuticals requiring a bulky, electron-rich thiazole headgroup.[1][2]

Molecular Specifications

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Monoisotopic Mass | 200.0619 Da |

| Physical State | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the origin of the chemical bonds.[1][2] The molecule is synthesized via the condensation of Thiourea with Ethyl 4-bromo-3-oxopentanoate (derived from ethyl propionylacetate).[1]

Mechanistic Pathway (Hantzsch Condensation)

The reaction dictates the regiochemistry.[1][2] The sulfur atom of thiourea attacks the

Figure 1: Hantzsch synthesis logic confirming the regiochemistry of the C5-methyl and C4-acetate groups.[3]

Spectroscopic Characterization Protocols

Mass Spectrometry (LC-MS/ESI)

Objective: Validation of molecular mass and fragmentation fingerprinting.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1][2]

-

Expected Molecular Ion:

m/z.[1][2]

Fragmentation Pattern (MS/MS): The thiazole ring is robust, but specific side-chain cleavages are characteristic.[1][2]

-

Loss of Ethyl Group:

(Ethylene loss via McLafferty rearrangement) or -

Ester Cleavage: Loss of the acetate side chain leads to the stabilized thiazole cation.[1][2]

-

RDA (Retro-Diels-Alder): Rare in simple thiazoles but possible under high collision energy, breaking the C-S bonds.[1]

| Fragment Ion (m/z) | Assignment | Mechanism |

| 201.1 | Protonated Parent | |

| 155.1 | Loss of Ethanol (Ester pyrolysis) | |

| 127.1 | Decarboxylation/Cleavage | |

| 113.0 | Ring fragment (C4-C5 cleavage) |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation (vs. 4-methyl-5-acetate regioisomer).

H NMR (400 MHz, DMSO-d₆)

The absence of the aromatic C5-proton (present in the des-methyl analog at

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.85 | Broad Singlet (bs) | 2H | Exchangeable with | |

| 4.08 | Quartet ( | 2H | Characteristic ester methylene.[1] | |

| 3.45 | Singlet (s) | 2H | Methylene bridge at C4.[1] Shifted downfield by aromatic ring and carbonyl.[1][2] | |

| 2.18 | Singlet (s) | 3H | Critical Diagnostic. Methyl group at C5.[1][2] | |

| 1.19 | Triplet ( | 3H | Terminal methyl of the ethyl ester.[1] |

C NMR (100 MHz, DMSO-d₆)

| Shift ( | Carbon Type | Assignment |

| 170.8 | Ester Carbonyl.[1] | |

| 168.2 | C2 of Thiazole ( | |

| 142.5 | C4 of Thiazole.[1][2] Bridgehead for the acetate chain.[1][2][4][5] | |

| 118.4 | C5 of Thiazole.[1][2] Shielded relative to C4 due to electron density and methyl substitution.[1][2] | |

| 60.2 | Ethyl ester methylene.[1][2] | |

| 34.8 | Acetate methylene ( | |

| 14.1 | Ethyl ester methyl.[1][2] | |

| 11.2 | C5-Methyl group. |

Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups (Primary amine, Ester, Thiazole backbone).[1][2]

Quality Control & Impurity Profiling

In drug development, characterizing the "silent" impurities is as vital as the main peak.[1][2]

Common Impurities[1][2][3]

-

Hantzsch Byproducts:

-

Hydrolysis Product:

-

2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid: Result of ester hydrolysis (check for broad OH stretch in IR and loss of ethyl signals in NMR).

-

HPLC Method (Standard)

References

-

Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1][2]

-

Siddiqui, N., et al. (2011).[1][2] "Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates". ResearchGate.[1][2][3]

-

PubChem Compound Summary. (2023). "Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Des-methyl analog data for comparison)". National Center for Biotechnology Information.[1][2] [1][2]

-

SpectraBase. (2023).[1][2] "1H NMR of Ethyl 2-amino-4-thiazoleacetate". Wiley Science Solutions.[1][2]

Sources

- 1. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Technical Whitepaper: Solubility Profiling & Solvent Selection for Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a critical heterocyclic intermediate employed in the synthesis of third-generation cephalosporins (e.g., Cefetamet) and various peptide mimetics. Its utility relies heavily on the 2-aminothiazole pharmacophore, which imparts specific biological activity but also introduces complex solubility behaviors due to its capability for hydrogen bonding and salt formation.

This guide provides an in-depth analysis of the solubility characteristics of this compound.[1] It moves beyond simple "soluble/insoluble" descriptors to explore thermodynamic behaviors, solvent selection for process scale-up, and precise protocols for solubility determination.

Molecular Physiochemistry & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture.

Structural Analysis

The molecule consists of three distinct functional domains that compete to dictate its solvation shell:

-

The Thiazole Core (Aromatic/Basic): The 1,3-thiazole ring is planar and aromatic. The nitrogen at position 3 acts as a hydrogen bond acceptor.

-

The 2-Amino Group (Polar/H-Bond Donor): This primary amine significantly increases polarity and allows for dipole-dipole interactions with polar protic solvents (e.g., Methanol, Ethanol). It also introduces pH-dependent solubility; the molecule becomes highly soluble in acidic aqueous media due to protonation (

). -

The Ethyl Acetate Side Chain (Lipophilic/Ester): Located at position 4, this ester moiety provides lipophilicity, facilitating solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) and distinguishing it from its corresponding free acid.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis, the compound exhibits the following behavior:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Protic | Methanol, Ethanol | High (Temperature Dependent) | H-bonding with amine/thiazole N; ideal for recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions; excellent for extraction from aqueous phases. |

| Polar Aprotic | DMSO, DMF | Very High | Strong solvation of the polar core; often used for stock solutions. |

| Esters | Ethyl Acetate | Moderate | Van der Waals forces compatible with the ester tail. |

| Water | Water (Neutral pH) | Low / Sparingly Soluble | Hydrophobic effect of the methyl/ethyl groups overrides the polar amine. |

| Hydrocarbons | Hexane, Heptane | Negligible | Lack of polar interaction capability. |

Experimental Protocol: High-Precision Solubility Determination

Reliable thermodynamic data is scarce for specific intermediates. Therefore, researchers must generate their own data sets. The following protocol is a self-validating system using the Static Equilibrium Method coupled with HPLC , considered the gold standard for accuracy.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Static Equilibrium Method.

Detailed Methodology

Reagents:

-

HPLC Grade Solvents (Methanol, Acetonitrile, Water).

Step 1: Saturation Add the solid compound in excess to 10 mL of the target solvent in a borosilicate glass vial. "Excess" is defined visually; solid must remain visible at the bottom of the vial throughout the experiment.

Step 2: Equilibration Place vials in a thermostatic orbital shaker.

-

Settings: 200 RPM.[4]

-

Duration: Minimum 24 hours (48 hours recommended for viscous solvents like DMSO).

-

Temperature: Set points at 293.15 K, 298.15 K, 303.15 K, etc.

Step 3: Sampling & Filtration (Critical Step) Using a pre-warmed glass syringe (to prevent precipitation upon cooling), withdraw 1 mL of supernatant. Push through a 0.45 µm PTFE syringe filter directly into a tared volumetric flask containing the mobile phase.

-

Why: Immediate dilution prevents the solute from crashing out as the temperature drops during handling.

Step 4: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid (to ensure amine ionization and peak symmetry).

-

Wavelength: 254 nm (Thiazole absorption max).[5]

-

Flow Rate: 1.0 mL/min.

Process Application: Recrystallization & Purification[7][8]

The solubility differential between temperatures (Temperature Coefficient of Solubility) is the driving force for purification. Based on the structural properties, Ethanol and Ethanol/Water mixtures are the optimal solvent systems for purification.

Recrystallization Logic

The presence of the 5-methyl group adds hydrophobicity compared to the non-methylated analog, making the compound less soluble in cold ethanol but highly soluble in boiling ethanol.

Figure 2: Purification logic utilizing the temperature-dependent solubility profile in ethanol.

Solvent Selection Guide for Synthesis

When synthesizing this intermediate (e.g., Hantzsch thiazole synthesis), solvent choice impacts yield and purity.

| Operation | Recommended Solvent | Rationale |

| Reaction Medium | Ethanol | Facilitates the reaction between thiourea and alpha-halo keto esters; product precipitates upon cooling [1]. |

| Extraction | Dichloromethane (DCM) | High partition coefficient ( |

| Washing | Water (pH 7-8) | Removes inorganic salts and unreacted thiourea. The ester is stable at neutral pH but hydrolyzes at high pH. |

References

-

National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (PMC4009149). Describes the synthesis and recrystallization of Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate using ethanol. [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound Summary). (Note: Isomer reference for structural solubility comparison). [Link]

- Google Patents.Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).

Sources

- 1. ATMAA 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic Acid BP EP USP CAS 65872-41-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | C6H9N3O2S | CID 292304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. farmaciajournal.com [farmaciajournal.com]

The Versatile Building Block: A Technical Guide to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Organic Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis, properties, and synthetic applications of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a pivotal intermediate in modern organic and medicinal chemistry.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is attributed to its ability to engage in a variety of biological interactions, rendering it a valuable component in the design of novel drugs.[1] Derivatives of 2-aminothiazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. This compound, with its strategically positioned functional groups—an amino group, an ester, and a methyl substituent—offers a rich platform for chemical diversification, making it a highly sought-after building block for the synthesis of complex molecular architectures.

Synthesis and Physicochemical Properties

The primary route to this compound is a variation of the renowned Hantzsch thiazole synthesis. This typically involves the cyclocondensation of a thiourea with an α-haloketone. In this case, the key starting material is ethyl 4-bromo-3-oxopentanoate.

Microwave-Assisted Synthesis: An Efficient Protocol

A highly efficient, modern approach to the synthesis of this compound utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[2]

Experimental Protocol:

-

In a 20 mL microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

-

Add 8 mL of ethanol to the mixture.

-

Seal the test tube with a rubber cap and place it in the microwave cavity.

-

Irradiate the mixture at 50°C (100 W) for 5 minutes.

-

After cooling, the reaction mixture is typically poured into water and the product is extracted with a suitable organic solvent, such as methylene chloride.

-

The organic layer is then dried and the solvent evaporated to yield the product.

The causality behind the efficiency of microwave synthesis lies in the direct and rapid heating of the polar solvent and reactants, leading to a significant increase in the rate of the cyclization reaction.

Caption: Microwave-assisted Hantzsch synthesis of the title compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and chemical properties of this compound.[3][4]

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Solid |

| SMILES | NC(S1)=NC(CC(OCC)=O)=C1C |

| InChI Key | SNCDTMINSVKXML-UHFFFAOYSA-N |

Spectroscopic Data:

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques. The following data is characteristic of this compound.[2]

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂-CH₃), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃) |

| IR (nujol, cm⁻¹) | ~3407 (NH₂ stretch), ~1684 (C=O ester stretch) |

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. The presence of the primary amino group, the ester functionality, and the reactive methylene group allows for a wide array of chemical transformations.

Synthesis of 1,3,4-Oxadiazole Derivatives

A notable application of this building block is in the synthesis of hybrid molecules containing both the 2-aminothiazole and 1,3,4-oxadiazole rings, which are known to possess a range of biological activities, including antioxidant properties.[2]

Synthetic Pathway:

The transformation begins with the conversion of the ethyl ester to an acetohydrazide, followed by cyclization to form the 1,3,4-oxadiazole-2-thiol, and finally condensation with various aldehydes to yield Schiff bases.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C [[double bond, length as m-dash]] O electrophilic centre - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: Hantzsch Synthesis of 2-Amino-5-Methylthiazole Derivatives

Executive Summary

The synthesis of 2-amino-5-methylthiazole (CAS 7305-71-7) represents a critical junction in heterocyclic chemistry, serving as the foundational step for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and various anticancer ruthenium complexes.

Unlike the ubiquitous 2-amino-4-methylthiazole (derived from chloroacetone), the 5-methyl isomer requires precise regiochemical control. This guide details the Hantzsch Thiazole Synthesis adapted for the 5-methyl congener, utilizing 2-halopropanal equivalents. We prioritize a "Green Chemistry" aqueous protocol that eliminates volatile organic solvents, enhances atom economy, and ensures high purity through self-validating crystallization.

Mechanistic Underpinnings & Regioselectivity

The Hantzsch synthesis is a condensation reaction between a thioamide (or thiourea) and an

The Regiochemistry Trap

A common error in thiazole synthesis is confusing the precursors for the 4-methyl and 5-methyl isomers.

-

4-Methyl Isomer: Derived from Chloroacetone (

). The nucleophilic sulfur attacks the terminal methylene. -

5-Methyl Isomer (Target): Derived from 2-Halopropanal (

). The sulfur attacks the secondary carbon bearing the halogen, placing the methyl group at the 5-position relative to the nitrogen.

Reaction Pathway

-

Nucleophilic Substitution (

): The sulfur atom of thiourea attacks the -

Tautomerization: The resulting intermediate undergoes a proton transfer.

-

Cyclization: The amide nitrogen attacks the aldehyde carbonyl.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Mechanistic Visualization

The following diagram illustrates the specific pathway for the 5-methyl isomer, highlighting the critical aldehyde vs. ketone distinction.

Figure 1: Mechanistic pathway for the regioselective synthesis of 2-amino-5-methylthiazole.

Strategic Protocol Design

To ensure reproducibility and safety, we utilize 2-bromo-1,1-dimethoxypropane as a "masked" equivalent of 2-bromopropanal. The free aldehyde is unstable and lachrymatory; the acetal is stable and releases the reactive aldehyde in situ upon acid catalysis.

Reagent Selection Rationale

| Component | Reagent | Role | Rationale |

| Nucleophile | Thiourea | S-N donor | High water solubility; cheap; atom efficient. |

| Electrophile | 2-Bromo-1,1-dimethoxypropane | Stable storage; controlled release of 2-bromopropanal prevents side reactions. | |

| Solvent | Water ( | Reaction Medium | "Green" solvent; solubilizes thiourea and product salt; precipitates impurities. |

| Catalyst | HCl (cat.) | Hydrolysis | Cleaves the acetal to generate the aldehyde in situ. |

| Base | Neutralizer | Converts the hydrobromide salt to the free amine precipitate. |

Optimized Experimental Workflow (Aqueous Protocol)

This protocol is designed for a 50 mmol scale . It is self-validating: the reaction mixture changes from heterogeneous to homogeneous (salt formation) and back to heterogeneous (free base precipitation) upon workup.

Step-by-Step Methodology

Phase 1: In-Situ Deprotection & Cyclization

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvent System: Add 30 mL of distilled water and 3.8 g (50 mmol) of Thiourea . Stir until partially dissolved.

-

Precursor Addition: Add 9.15 g (50 mmol) of 2-bromo-1,1-dimethoxypropane .

-

Initiation: Add 0.5 mL of conc. HCl . This initiates the hydrolysis of the acetal.

-

Reaction: Heat the mixture to reflux (100°C) for 2 hours .

-

Checkpoint: The solution should become clear and homogeneous as the thiourea reacts and the water-soluble thiazolium salt forms.

-

Phase 2: Isolation & Purification

6. Cooling: Allow the reaction mixture to cool to room temperature. Optionally, cool to 0-5°C in an ice bath to maximize yield.

7. Neutralization: Slowly add saturated aqueous

- Observation: A white to off-white solid (the free base) will precipitate immediately.

- Filtration: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts.

- Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

- Recrystallization (Optional for Pharma Grade): Recrystallize from hot Ethanol/Water (1:4 ratio).

Process Flow Diagram

Figure 2: Operational workflow for the aqueous synthesis of 2-amino-5-methylthiazole.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of acetal. | Ensure catalytic HCl is added; extend reflux time by 1 hour. |

| Oily Product | Incomplete crystallization or impurities. | The product may oil out if the water is too warm during neutralization. Ensure the solution is <10°C before adding base. Scratch the flask to induce nucleation. |

| Wrong Isomer | Used Chloroacetone instead of 2-halopropanal. | Check NMR. 5-methyl isomer shows a quartet (C4-H) coupled to the methyl doublet. 4-methyl isomer shows a singlet (C5-H). |

| Coloration | Oxidation of thiourea. | Perform reaction under Nitrogen atmosphere if high purity is required. |

Characterization Data (Expected):

-

Melting Point: 93–95 °C.

-

1H NMR (DMSO-

):

Applications in Drug Discovery[2][3][4][5]

The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry.

-

Meloxicam Synthesis:

-

This molecule is the direct amine precursor for Meloxicam , a COX-2 preferential NSAID. It is reacted with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester to form the final drug.

-

-

Anticancer Ruthenium Complexes:

-

Recent studies utilize 2-amino-5-methylthiazole as a ligand for Ruthenium(III) complexes (e.g., trans-[RuCl4(2-amino-5-methylthiazole)2]), which show potent inhibition of thioredoxin reductase, a target for cancer therapy [4].[]

-

-

Schiff Base Antioxidants:

-

Condensation of the amino group with aromatic aldehydes yields Schiff bases with significant radical scavenging activity, investigated for anti-inflammatory and antioxidant therapies [2].

-

References

-

Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Verwandten". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[3]

-

Narender, M., et al. (2023).[4] "Aqueous-phase one-pot synthesis of 2-aminothiazole...". Green Chemistry Letters and Reviews.

- Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines". Comprehensive Heterocyclic Chemistry.

-

Casini, A., et al. (2007). "Activity of rat cytosolic thioredoxin reductase is strongly decreased by trans-[bis(2-amino-5-methylthiazole)tetrachlororuthenate(III)]".[] Journal of Medicinal Chemistry, 50(24), 5871-5874.[]

-

PubChem. (2023). "2-Amino-5-methylthiazole Compound Summary". National Library of Medicine.

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. synarchive.com [synarchive.com]

- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

Methodological & Application

Synthesis of novel anticancer agents from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

An In-Depth Guide to the Synthesis and Evaluation of Novel Thiazole-Based Anticancer Agents from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and a privileged scaffold in the design of anticancer therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as an effective pharmacophore, engaging with a multitude of biological targets within cancer cells.[3] Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including the ability to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways like PI3K/Akt/mTOR.[4] Several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole moiety, underscoring its therapeutic significance.[1][5]

The starting material, this compound, is a highly versatile building block for developing novel anticancer agents. Its structure presents two primary reactive sites for chemical modification: the nucleophilic 2-amino group and the electrophilic ester moiety. This guide provides detailed synthetic protocols for derivatizing this starting material and outlines standard in vitro assays to evaluate the anticancer potential of the resulting novel compounds.

PART I: Synthetic Strategies and Protocols

The core strategy involves leveraging the reactivity of the 2-amino and the acetate functional groups to generate a diverse library of compounds. The rationale is to append various chemical moieties that can enhance binding to cancer-specific targets, improve pharmacokinetic properties, or introduce novel mechanisms of action.

Strategy 1: Derivatization of the 2-Amino Group

The 2-amino group is an excellent handle for introducing structural diversity via N-acylation, sulfonylation, or condensation reactions. These modifications can profoundly impact the compound's biological activity.

The formation of an amide bond by reacting the 2-amino group with various carboxylic acids is a robust method to explore structure-activity relationships (SAR). The introduction of different aryl or heteroaryl groups can modulate the compound's electronic properties and steric profile, influencing target engagement.

Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the thiazole. HOBt is added to suppress side reactions and minimize racemization, thereby improving the reaction's efficiency and yield.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 mmol) and HOBt (1.2 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

-

Activation: Add EDCI (1.2 mmol) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Addition of Thiazole: Add this compound (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[6]

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Strategy 2: Modification of the Ethyl Acetate Moiety

The ester group provides a secondary site for modification, allowing for the extension of the molecular scaffold and the introduction of new functional groups.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid creates a new reactive handle for further amide coupling reactions, enabling the synthesis of a different class of derivatives.

Rationale: Saponification is a classic method for ester hydrolysis. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester in a mixed solvent system of THF/water, which ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 mmol) in a mixture of Tetrahydrofuran (THF) and water (4:1, 10 mL).

-

Hydrolysis: Add LiOH·H₂O (3.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

-

Extraction: Extract the product with Ethyl Acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid derivative, which can often be used in the next step without further purification.

Converting the ester to a hydrazide opens up pathways for the synthesis of various five-membered heterocycles, such as oxadiazoles and pyrazoles, which are themselves important pharmacophores in anticancer drug discovery.[8]

Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester carbonyl to form a stable hydrazide. Ethanol is used as a solvent, and the reaction is typically driven to completion by heating under reflux.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (10.0 mmol, 10 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor progress by TLC.

-

Isolation: After cooling to room temperature, the product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure hydrazide derivative.

PART II: In Vitro Evaluation of Anticancer Activity

Once a library of novel thiazole derivatives is synthesized, their biological activity must be assessed. The following protocols describe standard in vitro assays to determine the anticancer efficacy of these compounds.

Protocol 3.1: MTT Anti-proliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9] It is a robust and high-throughput method for initial screening to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).[10][11]

Rationale: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

-

Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound by plotting a dose-response curve.[9]

Protocol 3.2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.[14]

Rationale: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

PART III: Data Presentation & Visualization

Clear presentation of synthetic and biological data is crucial for interpretation and comparison.

Data Tables

Table 1: Representative Synthetic Yields and Characterization

| Compound ID | R-Group (at 2-amino position) | Method | Yield (%) | M.P. (°C) |

|---|---|---|---|---|

| SM-1 | H (Starting Material) | - | - | Solid |

| DA-1 | -CO-Phenyl | 1.1 | 85 | 178-180 |

| DA-2 | -CO-(4-Fluorophenyl) | 1.1 | 88 | 192-194 |

| DA-3 | -CO-(2-Thienyl) | 1.1 | 82 | 185-187 |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

|---|---|---|---|

| DA-1 | 15.2 ± 1.8 | 21.5 ± 2.3 | 25.1 ± 2.9 |

| DA-2 | 2.8 ± 0.4 | 5.1 ± 0.7 | 7.3 ± 1.1 |

| DA-3 | 8.9 ± 1.1 | 12.4 ± 1.5 | 15.6 ± 1.9 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Note: Data presented are hypothetical and for illustrative purposes.

Diagrams and Workflows

Caption: Synthetic strategies from the starting material.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Potential mechanisms of action for thiazole agents.[4][10]

References

-

Ghotaslou, R., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. Available at: [Link]

-

Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Available at: [Link]

-

Puttaswamy, et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 904-909. Available at: [Link]

-

Yusuf, M., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2212. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 548-557. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

-

Ghorab, M. M., et al. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(19), 2537-2560. Available at: [Link]

-

Fares, M., et al. (2021). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. Available at: [Link]

-

Weinstock, L. M., et al. (1968). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Journal of Organic Chemistry. Available at: [Link]

-

CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

-

Fares, M., et al. (2021). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

-

Dittmann, K., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 29(1), 1-10. Available at: [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available at: [Link]

-

Khan, A., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517. Available at: [Link]

-

Wang, H., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 844-852. Available at: [Link]

-

Khan, A., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2019). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 24(5), 957. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2019). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. Available at: [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. noblelifesci.com [noblelifesci.com]

Application Notes & Protocols: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most important target classes in modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the 2-aminothiazole motif has emerged as a "privileged scaffold," a structural framework that frequently appears in potent and clinically successful drugs.[3][4][5] A prime example is Dasatinib, a potent inhibitor of the Bcr-Abl kinase, which is built upon a 2-aminothiazole core.[6][7][8] This guide provides an in-depth exploration of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate , a readily accessible and highly versatile starting material for the synthesis of novel kinase inhibitor libraries. We will detail synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) considerations, providing researchers with the foundational knowledge to leverage this powerful scaffold in their drug discovery programs.

The 2-Aminothiazole: A Privileged Scaffold in Kinase Inhibition

The remarkable success of the 2-aminothiazole scaffold stems from its intrinsic ability to interact with the highly conserved ATP-binding site of protein kinases.[9] Specifically, the nitrogen atoms of the thiazole ring and the exocyclic amino group are perfectly positioned to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[6][10] This high-affinity interaction provides a strong anchoring point for the inhibitor, while the rest of the scaffold serves as a platform for chemical modifications aimed at achieving potency, selectivity, and favorable drug-like properties.[11][12]

The core scaffold, this compound, offers three primary points for chemical diversification:

-

C2-Amino Group: The primary site for installing moieties that interact with the kinase hinge region.

-

C5-Methyl Group: Provides a steric and electronic influence on the ring.

-

C4-Acetate Group: A functional handle that can be modified to explore deeper pockets within the ATP-binding site or to modulate physicochemical properties.

Physicochemical Properties of the Starting Scaffold

Understanding the fundamental properties of this compound is the first step in its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | Solid | |

| CAS Number | 88231-93-6 | N/A |

| SMILES | CCOC(=O)CC1=C(C)SC(N)=N1 | |

| InChI Key | SNCDTMINSVKXML-UHFFFAOYSA-N |

Application Note I: Synthetic Strategies & Protocols

The following protocols outline the synthesis of the core scaffold and its subsequent derivatization into potential kinase inhibitors. The overall workflow is designed to be modular, allowing for the creation of a diverse chemical library.

Protocol 1: One-Pot Synthesis of the Core Scaffold

This protocol is adapted from established Hantzsch thiazole synthesis methods, optimized for a one-pot procedure to improve efficiency.[13]

-

Rationale: The reaction begins with the in-situ α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting α-bromo ketone is highly reactive and is not isolated. Thiourea is then added, acting as a binucleophile. The sulfur atom attacks the carbon bearing the bromine, and the nitrogen atoms subsequently condense with the ketone carbonyl to form the stable 2-aminothiazole ring.

-

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF), Anhydrous

-

Water, Deionized

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add ethyl acetoacetate (1.0 equiv.) and a mixture of THF and water (e.g., 2:1 v/v).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add NBS (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the bromination is complete, add thiourea (1.0 equiv.) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C for 2-3 hours. Monitor the formation of the product by TLC.

-

After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a solid.

-

-

Self-Validation:

-

Expected Outcome: A crystalline solid.

-

Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the C5-methyl, ethyl ester, and thiazole protons should be present.

-

Protocol 2: Derivatization at the C2-Amino Group (Acylation Example)

-

Rationale: The C2-amino group is a key handle for introducing fragments that will interact with the kinase hinge. Acylation is a straightforward method to attach various functionalities. This modification is critical for achieving initial potency.

-

Materials:

-

This compound (from Protocol 1)

-

Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride, 1.1 equiv.)

-

Pyridine or Triethylamine (TEA) (1.5 equiv.)

-

Dichloromethane (DCM), Anhydrous

-

-

Procedure:

-

Dissolve the scaffold (1.0 equiv.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Add pyridine or TEA (1.5 equiv.) and cool the solution to 0 °C.

-

Add the substituted benzoyl chloride (1.1 equiv.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the acylated product.

-

Application Note II: Bioassay Protocols for Inhibitor Evaluation

Once a library of compounds has been synthesized, their biological activity must be assessed. The following protocols describe a standard biochemical assay to determine potency (IC₅₀) and a cellular assay to confirm on-target activity in a biological system.

Protocol 4: Biochemical Kinase Assay (ADP-Glo™ Universal Assay)

-

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[14] It quantifies the amount of ADP produced during the kinase reaction. First, the kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in the luminescent signal. This assay is ideal for high-throughput screening (HTS) and IC₅₀ determination.[15][16]

-

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant Kinase of interest (e.g., Src, Abl)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer

-

Synthesized inhibitor compounds, serially diluted in DMSO

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Kinase Reaction:

-

Prepare a master mix containing kinase, substrate, and assay buffer.

-

In the 384-well plate, add 1 µL of serially diluted inhibitor compound (or DMSO for controls).

-

Add 2 µL of the kinase/substrate master mix.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion & Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate-reading luminometer.

-

-

-

Data Analysis & Self-Validation:

-

Controls: Include "no kinase" wells (background) and "DMSO only" wells (100% activity).

-

Calculation: Calculate percent inhibition for each compound concentration relative to the DMSO control.

-

IC₅₀ Determination: Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Expected Outcome: A sigmoidal dose-response curve for active inhibitors. The IC₅₀ value represents the concentration of inhibitor required to reduce kinase activity by 50%.

-

Structure-Activity Relationship (SAR) Insights

The modular synthesis approach allows for a systematic exploration of the structure-activity relationship. By making discrete changes at the C2-amino and C4-acetate positions, researchers can quickly understand the chemical features required for potent inhibition.

Below is a table of representative, hypothetical data to illustrate SAR principles.

| Compound ID | R1 (at C2-Amine) | R2 (at C4-position) | Src Kinase IC₅₀ (nM) | Rationale for Change |

| Scaffold | -H | -COOEt | >10,000 | Baseline activity of the core scaffold. |

| 1a | -CO-(4-Cl-Ph) | -COOEt | 850 | Acylation at C2-amine provides a hinge-binding moiety, establishing initial potency. |

| 1b | 2-Cl-6-Me-Phenylamino | -COOEt | 120 | Mimicking the Dasatinib sidechain significantly improves hinge interaction. |

| 2a | 2-Cl-6-Me-Phenylamino | -COOH | 150 | Hydrolysis of the ester to a carboxylic acid; may slightly reduce potency but adds a new handle. |

| 2b | 2-Cl-6-Me-Phenylamino | -CONH-(CH₂)₂-Morpholine | 15 | Amide coupling of the acid (2a) with a solubilizing group can access new interactions and improve properties. |

-

Interpretation: The data clearly shows that modification of the C2-amino group is critical for achieving potency (Scaffold vs. 1a/1b). Further optimization at the C4-position, by converting the ester to an amide with a solubilizing group, dramatically enhances activity (2a vs. 2b), likely by improving physicochemical properties and/or making additional favorable contacts in the ATP pocket.[11][12]

Challenges & Future Directions

While powerful, the development of kinase inhibitors is not without its challenges. Key hurdles include achieving selectivity across the highly conserved kinome, overcoming acquired resistance due to mutations in the target kinase, and ensuring adequate pharmacokinetic profiles, such as brain penetration for CNS targets.[17][18][19][20]

The this compound scaffold is well-suited to address these challenges. Its synthetic tractability allows for its integration with modern drug discovery paradigms:

-

Scaffold Hopping & AI: Deep learning models can be used to design novel R-groups for the scaffold, rapidly exploring vast chemical space to predict potency and selectivity.[9][21][22]

-

Allosteric Targeting: While this guide focuses on ATP-competitive inhibitors, derivatives can be designed to target less-conserved allosteric sites, a promising strategy for achieving greater selectivity.[23][24][25]

-